4-Bromo-1H-indazole-6-carbonitrile chemical structure
4-Bromo-1H-indazole-6-carbonitrile chemical structure
An In-depth Technical Guide to 4-Bromo-1H-indazole-6-carbonitrile: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1H-indazole-6-carbonitrile, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a privileged scaffold in medicinal chemistry, and this particular derivative offers strategically placed functional groups—a bromine atom and a nitrile group—that serve as versatile handles for synthetic elaboration. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the molecule's structural features, physicochemical properties, a detailed representative synthetic protocol, and its strategic application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Introduction: The Privileged Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, the indazole scaffold, a bicyclic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure."[1][2] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to its presence in numerous clinically successful drugs and late-stage clinical candidates.[1] Notable examples include Axitinib, a potent kinase inhibitor for treating renal cell carcinoma, and Benzydamine, a non-steroidal anti-inflammatory agent.[1][3]
The therapeutic versatility of indazoles is rooted in their unique electronic properties and their capacity to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, within protein active sites. 4-Bromo-1H-indazole-6-carbonitrile (CAS No. 898746-96-8) is a particularly valuable derivative. Its bromine atom at the 4-position and the carbonitrile at the 6-position provide orthogonal chemical handles for systematic structural modification, a critical advantage in lead optimization and the generation of compound libraries for high-throughput screening.
Physicochemical Properties and Structural Analysis
The foundational step in utilizing any chemical building block is a thorough understanding of its core properties and structure.
Key Properties
The essential physicochemical data for 4-Bromo-1H-indazole-6-carbonitrile are summarized below.
| Property | Value | Reference |
| CAS Number | 898746-96-8 | [4] |
| Molecular Formula | C₈H₄BrN₃ | [4] |
| Molecular Weight | 222.05 g/mol | [4] |
| Purity (Typical) | ≥97% | [4] |
| Appearance | (Predicted) Off-white to light brown solid | |
| Solubility | (Predicted) Soluble in polar organic solvents like DMSO, DMF, and alcohols |
Chemical Structure and Functional Group Analysis
The structure of 4-Bromo-1H-indazole-6-carbonitrile is defined by three key components: the indazole core, the C4-bromine, and the C6-nitrile. Each plays a distinct role in the molecule's reactivity and utility.
Caption: Chemical Structure of 4-Bromo-1H-indazole-6-carbonitrile.
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Indazole Core: The bicyclic aromatic system is relatively stable. The NH proton at the N1 position is weakly acidic and can be deprotonated or involved in hydrogen bonding, which is crucial for binding to many biological targets.[3]
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4-Position Bromine: This halogen atom is a superb handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, alkyl, or amino groups, enabling extensive exploration of the surrounding chemical space.
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6-Position Carbonitrile: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.[5] Each of these transformations opens up new avenues for derivatization, such as amide bond formation or reductive amination, to build more complex molecules.
Synthesis and Purification
While multiple synthetic routes to the indazole core exist, a common and robust strategy involves the diazotization of a substituted aniline followed by an intramolecular cyclization.[1][6] The following is a representative, field-proven protocol adapted from methodologies for similar structures.
Proposed Retrosynthetic Analysis & Workflow
The synthesis logically begins from a commercially available, appropriately substituted aniline precursor. The key transformation is the formation of the pyrazole ring fused to the benzene ring.
Caption: Proposed synthetic workflow for 4-Bromo-1H-indazole-6-carbonitrile.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Diazotization of 2-Amino-3-bromo-5-cyanotoluene
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3-bromo-5-cyanotoluene (1.0 eq) in a mixture of glacial acetic acid and propionic acid.
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Cool the suspension to 0-5°C in an ice-salt bath.
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Prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid.
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Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 10°C.
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Stir the resulting mixture at 0-5°C for 1-2 hours after the addition is complete. The formation of the diazonium salt intermediate is typically indicated by a change in color.
Step 2: Intramolecular Cyclization and Work-up
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Once diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
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The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
Step 3: Purification
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Dry the crude solid under vacuum.
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For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.
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Alternatively, purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
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Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to yield 4-Bromo-1H-indazole-6-carbonitrile.
Spectroscopic Characterization (Predictive)
Structural confirmation is paramount. The following are the predicted spectroscopic signatures for verifying the identity and purity of the synthesized compound.
| Technique | Predicted Observation | Rationale |
| ¹H NMR | δ 13-14 (br s, 1H), δ 8.0-8.5 (m, 2H), δ 7.5-7.8 (m, 1H) | The N-H proton is typically broad and downfield. The aromatic protons on the indazole ring will appear in the aromatic region, with splitting patterns dependent on their coupling. |
| ¹³C NMR | δ 110-145 (Ar-C), δ ~118 (C≡N) | Multiple signals in the aromatic region for the eight carbons of the scaffold. The nitrile carbon has a characteristic chemical shift. |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch) | Key functional group vibrations are readily identifiable. The sharp, strong nitrile stretch is a key diagnostic peak. |
| MS (Mass Spec) | m/z ≈ 221/223 | The molecular ion peak will show a characteristic 1:1 isotopic pattern (M, M+2) due to the presence of one bromine atom. |
Strategic Applications in Drug Discovery
The true value of 4-Bromo-1H-indazole-6-carbonitrile lies in its role as a versatile starting material for building libraries of drug-like molecules.
Orthogonal Derivatization Pathways
The bromine and nitrile groups can be modified independently, allowing for a combinatorial approach to synthesis. This is a powerful strategy for rapidly exploring structure-activity relationships (SAR).
Caption: Derivatization pathways for library synthesis.
Scaffold for Kinase Inhibitors
The indazole core is a well-established hinge-binding motif for many protein kinases.[6] The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region.
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Vector at C4: Modifications at the 4-position, enabled by cross-coupling reactions, can be directed towards the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of groups that can enhance potency and modulate selectivity against different kinases.
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Vector at C6: The 6-position provides another vector for modification. Converting the nitrile to an amide or amine allows for the attachment of solubilizing groups or moieties that can pick up additional interactions with the protein target.
Safety and Handling
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Hazard Classifications (Predicted): Acute Toxicity, Oral (Category 3); Skin Irritant (Category 2); Eye Irritant (Category 2).
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Hazard Statements (Predicted): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling Recommendations: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Bromo-1H-indazole-6-carbonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its stable, biologically relevant indazole core, combined with two distinct and versatile functional handles, provides medicinal chemists with an ideal platform for the rational design and synthesis of novel therapeutic agents. The ability to systematically and orthogonally modify the structure allows for efficient exploration of chemical space, accelerating the journey from a starting scaffold to a potent and selective clinical candidate. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of well-designed building blocks like this one cannot be overstated.
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